2-Amino-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-Amino-N-(2-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential applications in various fields, including medicine. It is related to compounds that have been synthesized and characterized for their structural properties and potential biological activities. For instance, similar compounds have been investigated for their hydrogen bonding characteristics and molecular structures, which are crucial for their biological functions . Additionally, derivatives of this compound have been explored for their anticonvulsant activities, suggesting a potential role in the treatment of seizure disorders . Furthermore, analogs of 2-Amino-N-(2-methoxyphenyl)acetamide have been synthesized with anticancer properties, targeting specific receptors like the VEGFr receptor .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting with precursor molecules that are combined under specific conditions to yield the desired product. For example, the synthesis of an anticancer drug analog involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related compound was obtained by reducing N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst under a hydrogen atmosphere . These methods demonstrate the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For instance, the molecular structure of substituted N-(2-hydroxyphenyl)acetamides was determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed a linearly extended conformation and highlighted the importance of hydrogen bonding in the stability of the structure . The crystal structure of an anticancer drug analog revealed intermolecular hydrogen bonds and two intramolecular interactions, which are significant for the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involving 2-Amino-N-(2-methoxyphenyl)acetamide and its analogs are characterized by the formation and breaking of bonds, particularly hydrogen bonds. Variable temperature NMR experiments have provided evidence for the formation of hydrogen bonds in solution . The replacement of certain groups in the molecule can result in changes in hydrogen bonding patterns, as seen in the comparison between different acetamides . These reactions are essential for understanding the reactivity and potential biological interactions of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds, for example, can influence the melting points, solubility, and stability of the compounds. The crystallographic data provide insights into the unit cell parameters, which are important for the identification and characterization of the compounds . The spectroscopic data, including FAB mass spectrometry, IR, and NMR, are used to confirm the molecular composition and structure of the synthesized compounds .
Scientific Research Applications
Green Synthesis of Dyes
Zhang Qun-feng (2008) explored the use of 2-Amino-N-(2-methoxyphenyl)acetamide in the green synthesis of azo disperse dyes. The study focused on the catalytic hydrogenation process, highlighting the efficiency of a novel Pd/C catalyst in transforming N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This method demonstrated high activity and selectivity, offering a greener alternative to traditional dye production methods (Zhang, 2008).
Antimalarial Drug Synthesis
Magadum and Yadav (2018) discussed the role of N-(2-Hydroxyphenyl)acetamide, a derivative of 2-Amino-N-(2-methoxyphenyl)acetamide, in the synthesis of antimalarial drugs. The study provided insights into the chemoselective acetylation process of 2-aminophenol to produce this intermediate, using immobilized lipase as a catalyst. This research contributes to the efficient and selective synthesis of important antimalarial compounds (Magadum & Yadav, 2018).
Metabolism of Herbicides
Coleman et al. (2000) examined the metabolism of various chloroacetamide herbicides, including compounds structurally related to 2-Amino-N-(2-methoxyphenyl)acetamide. This research is significant for understanding the biochemical pathways and potential environmental impact of these widely used herbicides (Coleman et al., 2000).
Structural Analysis in Crystal Engineering
Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including those related to 2-Amino-N-(2-methoxyphenyl)acetamide, in anion coordination. Their work in crystallography offers valuable insights into the structural properties of these compounds, relevant in fields like material science and pharmaceutical formulation (Kalita & Baruah, 2010).
Anticonvulsant Properties
Camerman et al. (2005) explored the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share a structural motif with 2-Amino-N-(2-methoxyphenyl)acetamide. This research sheds light on the molecular features that may contribute to the anticonvulsant activities of these compounds, which is essential for the development of new drugs for treating epilepsy (Camerman et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBHWMTYMXJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-methoxyphenyl)acetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.